4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the 4-chlorobenzylthio and 2-methylphenyl groups. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of Substituents: The 4-chlorobenzylthio group can be introduced via nucleophilic substitution reactions, while the 2-methylphenyl group can be added through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzylthio and 2-methylphenyl groups can confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-4-2-3-5-17(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEYVFNGMFCZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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